1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione
Description
1-(3-Phenylpropyl)-1H-pyrrole-2,4-dione is a pyrrole-dione derivative featuring a phenylpropyl substituent at the N1 position of the pyrrole ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, including anti-inflammatory and enzyme inhibitory effects .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(3-phenylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16)14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
SUEXDOWRDBPLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Pyrrole-Dione Derivatives
Substituent Chain Length and Functional Groups
- 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (): Differs in the dione position (2,5 vs. 2,4) and substituent functionality (aminopropyl vs. phenylpropyl).
- 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione (): Extends the alkyl chain length to four carbons, which may increase steric hindrance and alter binding interactions in biological systems .
Hydroxy-Substituted Derivatives
- 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (): Incorporates hydroxyl and benzoyl groups, enhancing polarity. The 2,4-dione core is retained, but additional substituents may influence tautomerism and stability. Synthesized with a 52% yield under modified reaction conditions .
Functional Analogs: Chroman-2,4-dione Derivatives ()
Compounds like 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione share the 2,4-dione motif but replace the pyrrole ring with a chroman scaffold. Chroman derivatives exhibit similar bond lengths and angles, suggesting comparable stability, but the aromatic system may confer distinct electronic properties and bioactivity .
Pharmacologically Active Dione Derivatives
- Enalapril Maleate (): A proline-derived 2,4-dione used as an ACE inhibitor. While structurally distinct, its dione group participates in critical hydrogen-bonding interactions with the ACE active site, highlighting the functional importance of the dione configuration .
- Imidazolidine-2,4-dione Derivatives (): These compounds act as bradykinin B2 receptor antagonists. The imidazolidine ring differs from pyrrole but retains the 2,4-dione motif, demonstrating the versatility of dione-containing scaffolds in drug design .
Solubility and Lipophilicity
- The phenylpropyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Aminopropyl and hydroxypropyl analogs () exhibit improved solubility due to polar functional groups, which may enhance bioavailability .
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